Sub-Nanomolar Potency Against CDK4: Superior Kinase Selectivity Over VEGFR-2 and GSK3β
A specific pyrazolo[1,5-b]pyridazine derivative (BDBM50293153) achieved an IC50 of 0.3 nM against CDK4, a potency level that is an order of magnitude greater than its activity against VEGFR-2 and GSK3β, demonstrating a clear selectivity window [1][2]. This contrasts with the broader kinase inhibition profiles often observed with pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine scaffolds, which may lack this level of isoform selectivity [3].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.3 nM against CDK4 |
| Comparator Or Baseline | VEGFR-2 and GSK3β (specific IC50 values not provided, but described as showing 'selectivity against') |
| Quantified Difference | >10-fold selectivity (qualitative statement supported by binding data) |
| Conditions | In vitro enzyme assay using purified recombinant human CDK4/Cyclin D1 |
Why This Matters
This high potency and selectivity for CDK4 makes the pyrazolo[1,5-b]pyridazine scaffold a valuable starting point for oncology drug discovery projects focused on cell cycle regulation, where avoiding off-target activity on VEGFR-2 (linked to hypertension) and GSK3β (linked to neurological effects) is critical.
- [1] BindingDB. Ki Summary for BDBM50293153. IC50 = 0.3 nM for CDK4. Accessed 2026-04-16. View Source
- [2] Stevens KL, Reno MJ, Alberti JB, et al. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(21):5758-5762. View Source
- [3] OSTI.GOV. Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorg Med Chem Lett. 2010. OSTI ID:1006183. View Source
